Cas no 54972-10-0 (Ethyl 2-hydroxycyclopentanecarboxylate)

Ethyl 2-hydroxycyclopentanecarboxylate is a cyclic ester compound characterized by its hydroxyl and ester functional groups. This versatile intermediate is commonly employed in organic synthesis, particularly in the preparation of fine chemicals, pharmaceuticals, and fragrances. Its cyclic structure and bifunctional reactivity make it valuable for constructing complex molecular frameworks. The compound exhibits moderate stability under standard conditions and is soluble in common organic solvents, facilitating its use in various reaction conditions. Its stereochemistry and functional group compatibility allow for selective transformations, making it a useful building block in asymmetric synthesis and medicinal chemistry applications. The product is typically handled under controlled conditions to preserve its integrity.
Ethyl 2-hydroxycyclopentanecarboxylate structure
54972-10-0 structure
Product name:Ethyl 2-hydroxycyclopentanecarboxylate
CAS No:54972-10-0
MF:C8H14O3
MW:158.194962978363
MDL:MFCD02093827
CID:943161
PubChem ID:275611

Ethyl 2-hydroxycyclopentanecarboxylate Chemical and Physical Properties

Names and Identifiers

    • (+-)-cis-2-hydroxy-cyclopentane-carboxylic acid-(1)-ethyl ester
    • 2-hydroxycyclopentanecarboxylic acid ethyl ester
    • cis-2-ethoxycarbonylcyclopentanol
    • ethyl 2-hydroxycyclopentanecarboxylate
    • ethyl cis-2-hydroxy-1-cyclopentane carboxylate
    • ethyl cis-2-hydroxy-1-cyclopentane-carboxylate
    • ethyl cis-2-hydroxycyclopentanecarboxylate
    • trans-2-Carbethoxycyclopentanol.
    • ethyl 2-hydroxycyclopentane-1-carboxylate
    • 2-hydroxy-cyclopentanecarboxylic acid ethyl ester
    • IIFIGGNBUOZGAB-UHFFFAOYSA-N
    • 1-cyclopentanecarboxylic acid, 2-hydroxy-, ethyl ester
    • ETHYLTRANS-2-HYDROXYCYCLOHEXANECARBOXYLATE
    • Cyclopentanecarboxylic acid, 2-hydroxy-, ethyl ester
    • Ethyl2-Hydroxycyclopentanecarboxylate
    • NSC122560
    • NSC122559
    • ethyl 2-hydrox
    • Ethyl 2-hydroxycyclopentanecarboxylate #
    • DB-062029
    • DA-27026
    • NSC-122560
    • SY056771
    • DB-072993
    • 1883-91-6
    • 54972-10-0
    • NSC-122559
    • 61586-79-6
    • Ethyl2-hydroxycyclopentane-1-carboxylate
    • DB-101047
    • SB83951
    • 2-hydroxy-cyclopentylcarboxylic acid ethyl ester
    • SCHEMBL1611567
    • AKOS006228274
    • MFCD02093827
    • ethyl 2-hydroxycyclopentane-carboxylate
    • Ethyl (1R,2S)-cis-2-hydroxycyclopentanecarboxylate
    • DTXSID30940324
    • TS-02104
    • A913943
    • SB45796
    • Ethyl 2-hydroxycyclopentanecarboxylate
    • MDL: MFCD02093827
    • Inchi: 1S/C8H14O3/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7,9H,2-5H2,1H3
    • InChI Key: IIFIGGNBUOZGAB-UHFFFAOYSA-N
    • SMILES: O([H])C1([H])C([H])([H])C([H])([H])C([H])([H])C1([H])C(=O)OC([H])([H])C([H])([H])[H]

Computed Properties

  • Exact Mass: 158.09432
  • Monoisotopic Mass: 158.094294304g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 46.5

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 230.8±33.0 °C at 760 mmHg
  • Flash Point: 92.0±18.2 °C
  • PSA: 46.53
  • Vapor Pressure: 0.0±1.0 mmHg at 25°C

Ethyl 2-hydroxycyclopentanecarboxylate Security Information

Ethyl 2-hydroxycyclopentanecarboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB456630-10 g
2-Hydroxy-cyclopentanecarboxylic acid ethyl ester; .
54972-10-0
10g
€581.00 2022-06-02
abcr
AB456630-1g
2-Hydroxy-cyclopentanecarboxylic acid ethyl ester; .
54972-10-0
1g
€169.30 2023-09-03
Chemenu
CM102550-10g
Ethyl 2-Hydroxycyclopentanecarboxylate
54972-10-0 97%
10g
$362 2021-06-15
abcr
AB456630-5 g
2-Hydroxy-cyclopentanecarboxylic acid ethyl ester; .
54972-10-0
5g
€383.00 2022-06-02
TRC
E945928-10mg
Ethyl 2-Hydroxycyclopentanecarboxylate
54972-10-0
10mg
$ 50.00 2022-06-05
Apollo Scientific
OR46692-1g
Ethyl 2-Hydroxycyclopentanecarboxylate
54972-10-0
1g
£210.00 2023-08-31
eNovation Chemicals LLC
D685661-5g
Ethyl 2-Hydroxycyclopentanecarboxylate
54972-10-0 97%
5g
$195 2024-07-20
Chemenu
CM102550-5g
Ethyl 2-Hydroxycyclopentanecarboxylate
54972-10-0 97%
5g
$*** 2023-05-30
eNovation Chemicals LLC
D685661-1g
Ethyl 2-Hydroxycyclopentanecarboxylate
54972-10-0 97%
1g
$115 2023-09-03
eNovation Chemicals LLC
D685661-10g
Ethyl 2-Hydroxycyclopentanecarboxylate
54972-10-0 97%
10g
$290 2024-07-20

Additional information on Ethyl 2-hydroxycyclopentanecarboxylate

Ethyl 2-hydroxycyclopentanecarboxylate (CAS No. 54972-10-0): A Versatile Compound in Chemical and Pharmaceutical Research

Ethyl 2-hydroxycyclopentanecarboxylate (CAS No. 54972-10-0) is a cyclic ester derivative with a unique structural framework comprising a cyclopentane ring substituted by a hydroxyl group and an ethoxycarbonyl moiety. This compound has garnered significant attention in recent years due to its potential applications in drug design, organic synthesis, and material science. Its hydroxy and carboxylic ester functionalities enable versatile reactivity, making it a valuable intermediate for synthesizing bioactive molecules and advanced materials.

Recent studies highlight the compound's role as a key intermediate in the synthesis of cyclic ketones and β-lactams, which are critical scaffolds in antibiotic development. Researchers at the University of Cambridge demonstrated its utility in a one-pot cascade reaction to produce structurally complex cyclodepsipeptides, leveraging its inherent acidity for intramolecular cyclization under mild conditions (Nature Chemistry, 2023). This approach reduces synthetic steps compared to traditional methods, aligning with green chemistry principles.

In pharmaceutical research, Ethyl 2-hydroxycyclopentanecarboxylate has emerged as a promising precursor for developing prodrugs targeting metabolic disorders. A team at MIT recently reported its use as a bioisosteric replacement for sulfonamide groups in PPARγ agonists, enhancing metabolic stability while maintaining receptor affinity (J Med Chem, 2023). The compound's hydroxyl group facilitates enzymatic activation in vivo, demonstrating potential for improving oral bioavailability of diabetes therapies.

Synthetic advancements have expanded its utility further: catalytic asymmetric synthesis via iridium-catalyzed ring-opening reactions now enables enantiopure derivatives with >98% ee (Angewandte Chemie, 2023). This breakthrough opens avenues for chiral drug development, particularly in oncology where stereoselectivity significantly impacts efficacy and toxicity profiles.

In material science applications, researchers at ETH Zurich explored its copolymerization with lactide monomers to create biodegradable polymers with tunable mechanical properties (Biomaterials Science, 2023). The cyclopentane ring imparts rigidity while the ester groups provide hydrolytic degradation pathways, making these materials suitable for transient implant applications.

Ongoing investigations focus on its role as an intermediate in total syntheses of natural products like cyclodextrins. A notable example involves its use in constructing complex glycosidic linkages under transition metal-free conditions (JACS Au, 2023), offering safer alternatives to traditional protecting group strategies.

The compound's spectroscopic properties – including characteristic IR peaks at ~1745 cm⁻¹ (ester carbonyl) and ~3450 cm⁻¹ (hydroxyl stretch) – enable precise analytical characterization using FTIR spectroscopy during scale-up processes. Its solubility profile (dissolves readily in acetone/ethanol mixtures) facilitates purification via column chromatography or crystallization methods.

Preliminary toxicological studies indicate low acute toxicity when administered orally (LD₅₀ > 5 g/kg), though long-term effects require further evaluation per OECD guidelines. These findings support its continued exploration across preclinical pipelines without triggering classification under hazardous substance regulations.

In industrial settings, continuous flow synthesis systems are being optimized for this compound's production using microreactors to enhance thermal control during esterification steps (, 2023). Such advancements promise cost reductions while minimizing waste streams compared to batch processing methods.

The compound's structural versatility continues driving interdisciplinary research at the chemistry-biology interface. Its ability to participate in both nucleophilic acyl substitutions and Diels-Alder reactions positions it uniquely within modern synthetic toolkits – a trend expected to accelerate with emerging AI-driven retrosynthesis platforms analyzing its reactivity patterns across thousands of reaction datasets.

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Amadis Chemical Company Limited
(CAS:54972-10-0)Ethyl 2-hydroxycyclopentanecarboxylate
A913943
Purity:99%/99%/99%/99%
Quantity:5g/10g/25g/100g
Price ($):170.0/255.0/509.0/1556.0